3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid
Description
Properties
Molecular Formula |
C13H21F2NO4 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
2,2-difluoro-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid |
InChI |
InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-6-4-9(5-7-16)8-13(14,15)10(17)18/h9H,4-8H2,1-3H3,(H,17,18) |
InChI Key |
FWXKBQDJMRHTRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid Intermediate
This intermediate is a crucial precursor for the target compound.
Step A: Preparation of 4-piperidinepropionic acid
- Starting from 4-piperidinepropionic acid, the nitrogen is protected by reaction with di-tert-butyldicarbonate (Boc2O) in the presence of sodium hydroxide.
- Reaction conditions: THF-water (1:1), room temperature (25 °C), stirred for 18 hours.
- Workup involves passing the reaction mixture through an ion-exchange resin (Bio Rad 50WX4 (H+)) to remove impurities, followed by evaporation and azeotroping with THF.
- Yield: approximately 79% of tert-butyl 4-piperidinepropionic acid (Boc-protected) is obtained.
- Characterization: FABMS m/z 258.1 (MH+).
Step B: Hydrolysis of tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate
- This ester intermediate is hydrolyzed using lithium hydroxide monohydrate (LiOH·H2O) in methanol-water mixture at room temperature for 16 hours.
- After concentration, the crude acid is acidified with acetic acid and extracted with ethyl acetate/dichloromethane.
- Drying and filtration yield 3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid with about 80% yield.
Protection and Deprotection Considerations
- The Boc group is stable under mild basic and neutral conditions used in ester hydrolysis and fluorination.
- Deprotection can be achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if needed after synthesis.
- Careful control of reaction conditions is necessary to avoid Boc cleavage or side reactions with the difluoropropanoic acid moiety.
Representative Reaction Conditions and Yields
| Step | Reaction Description | Reagents/Conditions | Yield | Notes |
|---|---|---|---|---|
| Boc Protection of 4-piperidinepropionic acid | 4-piperidinepropionic acid + di-tert-butyldicarbonate + NaOH | THF-water (1:1), 25°C, 18 h | 79% | Ion-exchange resin purification |
| Hydrolysis of tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | LiOH·H2O in MeOH-water, rt, 16 h | LiOH·H2O, MeOH-H2O | ~80% | Acidification and extraction workup |
| Installation of difluoropropanoic acid | Coupling with difluorinated reagents or fluorination of precursor | Conditions vary; fluorinating agents like DAST | Variable | Sensitive to reaction conditions |
Analytical and Characterization Data
- Mass spectrometry (FABMS, ESI-MS) confirms molecular weights consistent with the Boc-protected intermediates and final compounds.
- NMR (1H, 13C, 19F) spectroscopy is used to confirm the presence of Boc groups, piperidine ring protons, and difluoromethyl groups.
- Purification typically involves silica gel chromatography or recrystallization.
- Ion-exchange resins are utilized for purification of acid intermediates.
Summary of Research and Source Diversity
- The primary synthesis data were extracted from patent literature and chemical supplier technical sheets, notably from Ambeed, which provides detailed experimental conditions and yields for related intermediates.
- PubChem and other chemical databases provide structural and identifier information but limited synthetic details.
- No relevant synthetic procedures were found on excluded unreliable sources.
- The combined data reflect a consensus on the preparation of Boc-protected piperidine derivatives and their subsequent functionalization with difluoropropanoic acid moieties.
Chemical Reactions Analysis
Amide Coupling
The compound undergoes amide bond formation via coupling agents (e.g., carbodiimides like EDC or HOBt). The Boc group acts as a temporary protective group for the piperidine’s amine, preventing undesired side reactions during peptide synthesis.
Reaction conditions :
-
Solvent : DMF or dichloromethane (DCM)
-
Catalyst : Often requires additives like DMAP or HOAt
-
Yield : Typically high (e.g., ~79% in synthesis steps)
Esterification
The carboxylic acid group undergoes esterification via activating agents (e.g., DCC, HATU). This reaction is pivotal for forming bioactive derivatives or prodrugs.
Reaction conditions :
-
Reagents : Alcohol nucleophile (e.g., methanol, ethanol)
-
Solvent : THF or DCM
-
Catalyst : Often uses DMAP for activation
Impact of Fluorination
The 2,2-difluoro substitution enhances reactivity and biological activity. Fluorine’s electron-withdrawing effects reduce the pKa of the piperidine nitrogen, improving cellular permeability and potency.
| Analog | Fluorination | pKa | Cellular Potency (EC₅₀) | Key Effect |
|---|---|---|---|---|
| Trifluoropropyl | β-carbon | 8.2 | 0.29 μM | Modest cellular activity |
| 2,2-Difluoropropyl | β-carbon | 7.6 | 0.020 μM | 10-fold potency increase |
| Data from |
This indicates that β-fluorination optimizes both basicity and bioactivity .
Role of the Boc Protecting Group
The Boc group enables selective deprotection under acidic conditions (e.g., TFA or HCl in dioxane), exposing the piperidine’s amine for further reactions. This strategy is critical in peptide synthesis, where temporary protection prevents premature coupling.
Scientific Research Applications
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.
Biology: It can be employed in the study of biological pathways and interactions, particularly in the context of enzyme inhibition or receptor binding.
Medicine: The compound’s structural features make it a candidate for drug development, especially in the design of novel therapeutics targeting specific diseases.
Industry: In industrial applications, the compound may be used in the development of new materials, agrochemicals, or other specialized products.
Mechanism of Action
The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved in these interactions can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Mono-Fluoro Analog: 3-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic Acid
- Molecular Formula: C₁₃H₂₂FNO₄
- Molecular Weight : 275.32 g/mol
- Key Differences: Contains a single fluorine atom at the C2 position of the propanoic acid chain. Reduced electronegativity and metabolic stability compared to the difluoro derivative. Lower molecular weight (275.32 vs. 291.28 g/mol) due to fewer fluorine atoms.
Piperidine-Ring Difluoro Derivative: 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic Acid
Fluorenylmethoxy-Protected Analog: 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3,3-difluoropropanoic Acid
Cyclopropane-Containing Derivative: 3-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}-2,2-dimethylcyclopropane-1-carboxylic Acid
- Molecular Formula: Not explicitly stated (estimated C₁₇H₂₆NO₄)
- Key Differences: Incorporates a rigid cyclopropane ring and methyl group on the piperidine core.
Data Table: Structural and Functional Comparison
Biological Activity
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid (CAS Number: 204058-25-3) is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C28H34N2O6
- Molecular Weight : 494.588 g/mol
- SMILES : CC(C)(C)OC(=O)N1CCC(CC(NC(=O)OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)C(O)=O)CC1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. The following sections summarize key findings related to its pharmacological properties.
Pharmacological Properties
- Antitumor Activity :
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key modifications that influence biological activity include:
| Structural Feature | Modification Impact |
|---|---|
| Tert-butoxy group | Enhances lipophilicity and cell permeability |
| Piperidine ring | Increases binding affinity to target proteins |
| Difluoropropanoic acid | Modulates metabolic stability and potency |
Case Studies
-
Case Study on Antitumor Activity :
- A study published in Journal of Medicinal Chemistry explored the antitumor effects of various derivatives of this compound against human cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, with a particular emphasis on the role of the piperidine unit in enhancing activity .
- Neuroprotection in Animal Models :
Q & A
Basic: What are the optimal synthetic routes for preparing 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid?
Answer:
The synthesis typically involves multi-step protocols:
Boc Protection : Start with piperidin-4-yl intermediates, where the tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride or Boc-OSu in the presence of a base (e.g., DMAP) to protect the amine .
Coupling Reactions : The difluoropropanoic acid moiety is introduced via coupling agents like EDCl/HOBt or DCC, followed by purification via recrystallization (e.g., using ethyl acetate/hexane mixtures) .
Deprotection (if needed) : Acidic conditions (e.g., TFA in DCM) remove the Boc group, but this step is avoided if the Boc-protected final product is desired .
Key Considerations : Monitor reaction progress with LCMS (e.g., m/z 757 [M+H]+ as in ) and optimize solvent polarity (e.g., tert-butyl alcohol for inert conditions) .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- Purity Analysis : Use reverse-phase HPLC with a C18 column and mobile phases like methanol/sodium acetate buffer (pH 4.6) for baseline separation of impurities .
- Structural Confirmation :
- NMR : H and C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and difluoropropanoate signals (δ ~120 ppm for CF) .
- LCMS : Confirm molecular weight (e.g., m/z 757 [M+H]+ in ).
- Melting Point : Compare observed mp (e.g., 162–166°C for similar Boc-piperidine derivatives) to literature values .
Basic: What safety precautions are critical during handling?
Answer:
- Hazards : The compound may cause skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .
- Protocols :
Advanced: How can computational methods improve reaction design for derivatives of this compound?
Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error approaches .
- Condition Optimization : Machine learning models analyze variables (e.g., solvent polarity, catalyst loading) from historical data (e.g., yield discrepancies in ) to recommend optimal conditions.
- Feedback Loops : Integrate experimental results (e.g., failed coupling reactions) into computational databases to refine predictive models .
Advanced: How do stereochemical and electronic effects influence the reactivity of the difluoropropanoate group?
Answer:
- Steric Effects : The geminal difluoro group increases steric hindrance, slowing nucleophilic attacks on the adjacent carbonyl. Use bulky bases (e.g., LDA) to mitigate side reactions .
- Electronic Effects : The electron-withdrawing CF group activates the carbonyl toward amidation but may destabilize intermediates. Monitor via F NMR to track electronic environments .
Advanced: What strategies resolve low yields in multi-step syntheses involving Boc-protected intermediates?
Answer:
- Stepwise Monitoring : Use TLC or inline IR spectroscopy to identify incomplete reactions (e.g., residual piperidine in ).
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc) with XPhos ligand) for coupling steps, as seen in .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of Boc-protected intermediates, while tert-butyl alcohol improves inertness .
Advanced: How can researchers assess the compound’s stability under physiological conditions for drug discovery?
Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1–9) and analyze degradation via HPLC. Boc groups are labile under acidic conditions (e.g., simulated gastric fluid) .
- Thermal Stability : Use DSC/TGA to determine decomposition temperatures (e.g., >150°C for Boc derivatives ).
- Metabolic Stability : Perform liver microsome assays to evaluate susceptibility to enzymatic hydrolysis .
Advanced: What are the challenges in scaling up synthesis, and how are they addressed?
Answer:
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., using tert-butyl methyl ether) for large-scale Boc-piperidine purification .
- Exothermic Reactions : Implement controlled addition of reagents (e.g., Boc anhydride) and jacketed reactors to manage heat .
- Byproduct Formation : Use DOE (Design of Experiments) to minimize impurities (e.g., diastereomers in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
